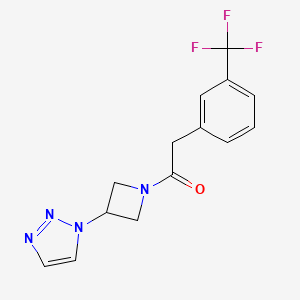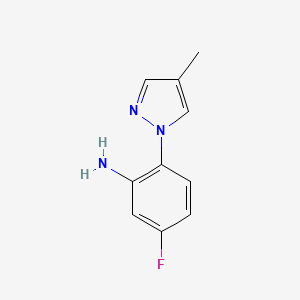
2-((5-(4-Pivaloylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pharmacokinetics and Metabolism
Compounds incorporating elements such as thiadiazoles and acetamides have been extensively studied for their absorption, metabolism, and excretion profiles. For instance, the study on the metabolism and excretion of [14C]Mirabegron, a β3-adrenoceptor agonist, highlights the comprehensive metabolic pathways, including amide hydrolysis and glucuronidation, which are crucial for understanding the disposition of such compounds in the human body (Takusagawa et al., 2012). These insights can be fundamental for developing new therapeutic agents with similar structural components, ensuring their safe and effective use by optimizing their pharmacokinetic properties.
Therapeutic Effects and Mechanisms
Compounds related to the structure of interest have been evaluated for their therapeutic effects and mechanisms of action. For example, pioglitazone, a thiazolidinedione, has been studied for its effects on mitochondrial biogenesis and expression of genes involved in fatty acid oxidation in human subcutaneous adipose tissue. This demonstrates the compound's potential in improving metabolic parameters and insulin sensitivity, which could be relevant for the development of new drugs aimed at treating metabolic disorders (Bogacka et al., 2005).
Application in Disease Models
The application of structurally similar compounds in disease models provides valuable insights into potential therapeutic uses. For instance, the use of pioglitazone has shown promise in reducing acute mountain sickness, indicating that structural analogs could be explored for protective effects against environmental stressors or conditions associated with hypoxia (Collier et al., 2016).
特性
IUPAC Name |
2-[[5-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S2/c1-13(2,3)10(20)17-4-6-18(7-5-17)11-15-16-12(22-11)21-8-9(14)19/h4-8H2,1-3H3,(H2,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYYASXJSSKHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2736011.png)






![N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)


![1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea](/img/structure/B2736025.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2736026.png)
![6-methyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]carbonyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736027.png)

